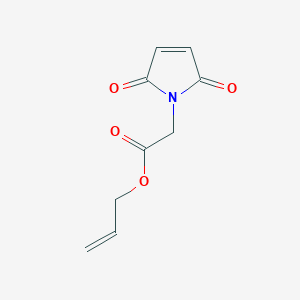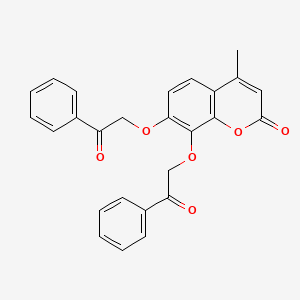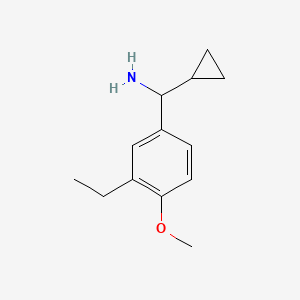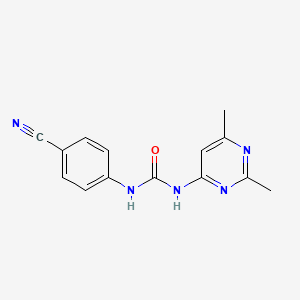
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate, also known as N-maleoyl glycine, is an organic compound characterized by the presence of a maleimide group and an acetate ester. This compound is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents. It is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the reaction of maleic anhydride with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide derivative. The final step involves esterification with prop-2-en-1-ol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the maleimide group to a succinimide group.
Substitution: Nucleophilic substitution reactions can occur at the maleimide nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Succinimide derivatives.
Substitution: N-substituted maleimide derivatives.
Applications De Recherche Scientifique
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the electrophilic nature of the maleimide group, which can react with thiol and amine groups in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-maleoyl alanine
- N-maleoyl serine
- N-maleoyl cysteine
Uniqueness
Prop-2-en-1-yl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to other N-maleoyl derivatives. This uniqueness makes it particularly useful in certain synthetic and biological applications .
Propriétés
Numéro CAS |
195319-43-8 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
prop-2-enyl 2-(2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C9H9NO4/c1-2-5-14-9(13)6-10-7(11)3-4-8(10)12/h2-4H,1,5-6H2 |
Clé InChI |
BFZYNYPYVLDVAQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
